Uridine-5'-diphosphate

概要

説明

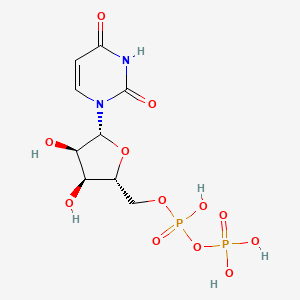

ウリジン5'-二リン酸は、様々な生化学的プロセスにおいて重要な役割を果たすヌクレオチド二リン酸です。 それは、ピロリン酸とヌクレオシドウリジンのエステルであり、ピロリン酸基、ペントース糖リボース、およびヌクレオ塩基ウラシルから構成されています 。 この化合物は、肝臓や筋肉におけるグリコーゲンの合成の前駆体として機能するグリコーゲン生成に不可欠です .

準備方法

合成経路および反応条件: ウリジン5'-二リン酸は、ウリジン、リン酸二水素ナトリウム、グルコース、および硫酸マグネシウムを含む酵素的方法によって合成することができます 。 このプロセスには、通常、サッカロミセス・セレビシエなどの酵母を用いた発酵が含まれます .

工業生産方法: ウリジン5'-二リン酸の工業生産には、しばしば微生物発酵技術が用いられます。 たとえば、超好熱性酵素を発現する全細胞を用いる方法が、デンプンからウリジン5'-二リン酸を生成するために開発されています 。このアプローチは、コスト効率が高くスケーラブルであるため、大規模生産に適しています。

化学反応の分析

反応の種類: ウリジン5'-二リン酸は、以下を含む様々な生化学反応を受けます。

一般的な試薬と条件:

主な生成物:

ウリジン5'-二リン酸グルクロン酸: 酸化によって形成されます.

グリコシド: グリコシル化反応によって生成されます.

4. 科学研究の応用

ウリジン5'-二リン酸は、科学研究において多様な用途があります。

科学的研究の応用

Biochemical Research

UDP is integral to studies on nucleotide metabolism and cellular processes. It serves as a substrate in various enzymatic reactions, particularly in the synthesis of glycoproteins and glycolipids.

Key Applications:

- Nucleotide Metabolism : UDP participates in the synthesis of polysaccharides and is involved in the activation of sugars for glycosylation reactions.

- Enzyme Activation : UDP-glucose acts as an allosteric inhibitor of glycogen phosphorylase, influencing glycogen metabolism .

Pharmaceutical Development

UDP is widely utilized in drug formulation and development, especially for therapies targeting metabolic disorders. Its role in drug efficacy and bioavailability is significant.

Case Study:

A study demonstrated that uridine 5'-diphosphate can enhance the effectiveness of certain antiviral drugs by improving their pharmacokinetics when used in combination therapies .

Cell Culture Applications

In cell culture, UDP is essential for promoting cell growth and differentiation. It is often included in media formulations for various cell types.

Table: Common Cell Culture Applications of UDP

| Application Type | Description |

|---|---|

| Tissue Engineering | Supports the growth of stem cells and progenitor cells. |

| Regenerative Medicine | Enhances cellular responses to injury or disease. |

Genetic Studies

UDP plays a vital role in RNA synthesis and manipulation, making it indispensable in genetic engineering and molecular biology.

Key Functions:

- RNA Synthesis : UDP serves as a substrate for RNA polymerases during transcription.

- Gene Expression Studies : It aids in the study of gene regulation mechanisms through its involvement in post-transcriptional modifications.

Diagnostic Tools

UDP is used in various diagnostic assays to improve the accuracy of tests related to metabolic and genetic conditions.

Example:

Studies have shown that variations in uridine 5'-diphosphate-glucuronosyltransferase activity can predict drug metabolism rates, which is crucial for personalized medicine approaches .

Neuroscience Research

Recent studies have explored the effects of uridine 5'-diphosphate on neurological conditions. For instance, its administration has been investigated for its potential neuroprotective effects against cold injury-induced brain edema.

Findings:

作用機序

ウリジン5'-二リン酸は、様々な分子標的と経路を通じてその効果を発揮します。

グリコーゲン生成: グリコーゲン合成の前駆体として機能し、ウリジン5'-二リン酸グルコースを形成し、それがグリコーゲンに取り込まれます.

グリコシル化: 糖タンパク質と糖脂質の生合成におけるグリコシルドナーとして機能します.

類似化合物:

ウリジン5'-二リン酸グルコース: グリコーゲン合成とグリコシル化反応における前駆体.

ウリジン5'-二リン酸グルクロン酸: 解毒過程とグリコサミノグリカン合成に関与.

独自性: ウリジン5'-二リン酸は、グリコーゲン生成とグリコシル化の両方に役割を果たすことから、生化学経路における汎用性の高い化合物です .

類似化合物との比較

Uridine-5’-Diphosphate-glucose: A precursor in glycogen synthesis and glycosylation reactions.

Uridine-5’-Diphosphate-glucuronic acid: Involved in detoxification processes and the synthesis of glycosaminoglycans.

Uniqueness: Uridine-5’-Diphosphate is unique due to its dual role in both glycogenesis and glycosylation, making it a versatile compound in biochemical pathways .

生物活性

Uridine-5'-diphosphate (UDP) is a nucleotide that plays a crucial role in various biological processes, particularly in cell signaling and metabolism. This article aims to provide a comprehensive overview of the biological activities associated with UDP, including its mechanisms of action, physiological roles, and implications in health and disease.

1. Structure and Function

UDP consists of a uridine nucleobase linked to a ribose sugar and two phosphate groups. It is involved in several key biological functions:

- Nucleotide Synthesis : UDP is essential for the synthesis of nucleoside triphosphates other than ATP, facilitating various metabolic pathways.

- Glycogenesis : UDP is crucial for glycogen synthesis in the liver, where it forms UDP-glucose, which subsequently participates in glycogen formation via glycogen synthase .

- Signal Transduction : UDP acts as a signaling molecule through purinergic receptors, particularly the P2Y receptor family .

UDP exerts its effects primarily through interaction with G protein-coupled receptors (GPCRs), specifically the P2Y receptor subtypes. The biological activities mediated by UDP include:

- Chemotaxis and Cell Migration : UDP stimulates chemotaxis in various immune cells, including dendritic cells (DCs) and microglia. In immature DCs, UDP enhances calcium transients and actin polymerization, promoting migration towards inflammatory sites .

- Cytokine Release : In mature DCs, UDP induces the secretion of CXC-chemokine ligand 8 (CXCL8), which plays a role in recruiting additional immune cells to sites of inflammation .

- Neuroprotective Effects : Research indicates that UDP can mitigate cold injury-induced brain edema in animal models by reducing intracranial pressure and improving neurological outcomes when administered appropriately .

3.1. Role in Immune Response

A study demonstrated that UDP enhances the migration of immature dendritic cells from blood to peripheral tissues, where they capture antigens and activate T cells. This process is critical for initiating adaptive immunity .

3.2. Neuroprotective Properties

In an experimental model involving cold-induced brain injury in rabbits, intravenous administration of UDP led to adverse effects such as increased intracranial pressure; however, pre-treatment with intraperitoneal UDP significantly reduced neurological deficits and edema . This suggests potential therapeutic applications for UDP in neuroprotection.

3.3. Metabolic Functions

UDP-glucuronosyltransferases (UGTs) utilize UDP as a cofactor for glucuronidation reactions, which are vital for detoxifying xenobiotics and endogenous compounds. Variants in UGT genes can influence drug metabolism and susceptibility to adverse drug reactions .

4.1. Biological Activities of UDP

| Activity Type | Mechanism | Biological Impact |

|---|---|---|

| Chemotaxis | Activation of P2Y receptors | Enhanced immune cell migration |

| Cytokine Secretion | CXCL8 release from mature DCs | Recruitment of immune cells |

| Glycogen Synthesis | Formation of UDP-glucose | Energy storage in liver |

| Neuroprotection | Reduction of intracranial pressure | Improved outcomes post-injury |

4.2. Clinical Implications of UGT Variants

| Drug | UGT Variant | Effect on Drug Metabolism |

|---|---|---|

| Irinotecan | UGT1A1*28 | Increased risk of toxicity |

| Atazanavir | UGT1A1*28 | Risk for jaundice |

| Tamoxifen | UGT1A4-48Val | Plasma levels affected |

5. Conclusion

This compound is a multifaceted compound with significant biological activities that impact immune responses, metabolic pathways, and neuroprotection. Its interactions with purinergic receptors highlight its role as a signaling molecule that can influence various physiological processes. Ongoing research into its mechanisms may reveal further therapeutic potentials, particularly in immunology and neurology.

特性

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O12P2/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCTYIAWTASOJW-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018933 | |

| Record name | Uridine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Uridine 5'-diphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58-98-0 | |

| Record name | Uridine diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine-5'-Diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uridine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine 5'-(trihydrogen diphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIDINE 5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G0F599A1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uridine 5'-diphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。